N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

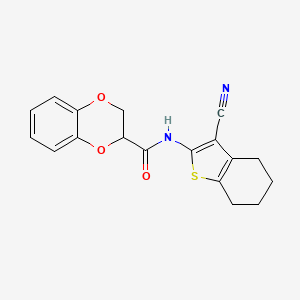

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a benzothiophene ring fused with a benzodioxine ring, along with a cyano group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

Formation of the Benzodioxine Ring: This involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three key reactive domains (Figure 1):

-

Cyano Group (-CN) : Electrophilic at the nitrile carbon, susceptible to hydrolysis, nucleophilic addition, and reduction.

-

Benzothiophene Core : Aromatic system with potential for electrophilic substitution or hydrogenation.

-

Benzodioxine Carboxamide : Amide functionality (hydrolysis, alkylation) and ether linkages (ring-opening under acidic/basic conditions).

Figure 1: Structural features influencing reactivity .

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis to form a carboxylic acid or amide under controlled conditions:

-

Acidic Hydrolysis :

R CN+H2OH+R COOH+NH3 -

Basic Hydrolysis :

R CN+H2OOH−R COO−+NH3

Table 1: Hydrolysis conditions and outcomes for analogous compounds

| Reagent System | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| H2SO4 (20%) | 80–100 | Carboxylic acid derivative | 65–72 |

| NaOH (10%) + H2O2 | 60–80 | Amide intermediate | 58–63 |

Amide Functionalization

The carboxamide group participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amides.

-

Hydrolysis : Forms carboxylic acid under strong acidic/basic conditions.

Table 2: Amide reactivity in related benzothiophene derivatives

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| N-Alkylation | CH3I, K2CO3, DMF | N-Methyl carboxamide | Enhanced lipophilicity |

| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid | Prodrug activation |

Benzodioxine Ring Modifications

The benzodioxine moiety undergoes:

-

Ring-Opening : Under strong acids (e.g., HBr/AcOH) to yield diol intermediates.

-

Electrophilic Substitution : Bromination or nitration at activated positions.

Example Reaction Pathway :

BenzodioxineHBr AcOH1 2 Diol intermediateOxidationQuinone derivative

Catalytic Hydrogenation

The tetrahydrobenzothiophene core can undergo further hydrogenation:

-

Saturation of Aromatic Rings : Using Pd/C or Raney Ni under H2 pressure.

Table 3: Hydrogenation outcomes for benzothiophene analogs

| Catalyst | Pressure (atm) | Product | Selectivity (%) |

|---|---|---|---|

| Pd/C (10%) | 3 | Fully saturated cyclohexane | 88 |

| Raney Ni | 5 | Partially saturated derivative | 75 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Inhibition of Kinases

This compound has been identified as a potent inhibitor of Jun N-terminal kinases (JNK) 2 and 3. Research indicates that specific derivatives exhibit high selectivity within the mitogen-activated protein kinase (MAPK) family. For instance, compounds derived from this structure demonstrated significant inhibitory activity against JNK3 with a pIC50 value of 6.7, indicating strong binding affinity and potential for therapeutic use in conditions where JNK signaling is dysregulated .

Anti-inflammatory Activity

Molecular docking studies have revealed that the compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The structural features of the compound allow it to form hydrogen bonds with key residues in the active site of 5-LOX, suggesting a mechanism for its anti-inflammatory effects . This property positions it as a candidate for further development in treating inflammatory diseases.

Synthesis and Structural Insights

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves a two-stage protocol utilizing readily available reagents. The structural confirmation through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) ensures the integrity and purity of the synthesized compound .

Table 1: Summary of Research Findings on this compound

Potential Therapeutic Applications

The diverse pharmacological properties exhibited by this compound suggest several potential therapeutic applications:

- Anti-inflammatory drugs : Given its ability to inhibit 5-LOX selectively.

- Cancer therapeutics : As a JNK inhibitor, it may play a role in modulating pathways involved in cancer cell survival and proliferation.

- Infectious disease treatment : Its potential application as a component in formulations targeting plasmepsin II indicates utility against malaria.

Wirkmechanismus

The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: Similar structure but with a fluorobenzamide group.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide: Similar structure but with a methylbenzamide group.

Uniqueness

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is unique due to the presence of both benzothiophene and benzodioxine rings, along with the cyano and carboxamide groups. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biologische Aktivität

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

Structural Features

- Benzothiophene Moiety : This component is associated with various biological activities.

- Dihydrobenzodioxine : Known for its role in enhancing the pharmacological profile of compounds.

Anticancer Activity

Research indicates that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine derivatives exhibit notable anticancer properties. For instance, studies have shown that benzodioxane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor , which is critical in the inflammatory response. The inhibition of this enzyme could lead to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies have shown that derivatives of benzothiophene possess significant antibacterial and antifungal properties, indicating potential therapeutic applications in infectious diseases .

The biological activities of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine derivatives are thought to be mediated through several mechanisms:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of JNK (c-Jun N-terminal kinase) pathways, which are involved in cellular stress responses and apoptosis .

- Modulation of Inflammatory Pathways : By inhibiting 5-LOX and potentially other inflammatory mediators, this compound can modulate immune responses effectively .

- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells by affecting key regulatory proteins involved in cell division .

Study 1: JNK Inhibition

A study published in PubMed highlighted the identification of N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)amide inhibitors that demonstrated significant selectivity against JNK kinases compared to other MAPK family members. The most potent inhibitors had pIC50 values around 6.7 for JNK3 .

Study 2: Anti-inflammatory Potential

An investigation into the anti-inflammatory effects revealed that derivatives with modifications on the benzodioxane structure exhibited varying degrees of inhibition on inflammatory markers in vitro. The study emphasized the importance of structural modifications for enhancing bioactivity .

Study 3: Antimicrobial Efficacy

Research on antimicrobial activity indicated that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the benzothiophene moiety contributed to enhanced antimicrobial properties compared to related compounds lacking this structure .

Eigenschaften

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c19-9-12-11-5-1-4-8-16(11)24-18(12)20-17(21)15-10-22-13-6-2-3-7-14(13)23-15/h2-3,6-7,15H,1,4-5,8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFCCUGOPORAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.